2,4-Dichlorocinnamic acid

Description

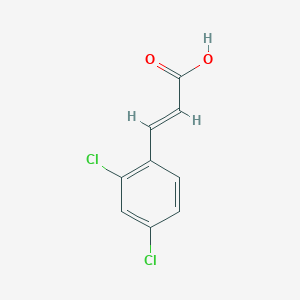

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichlorocinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, exists as two geometric isomers: (E)-2,4-Dichlorocinnamic acid (trans) and (Z)-2,4-Dichlorocinnamic acid (cis). These compounds are of significant interest in organic synthesis and are being explored for their potential pharmacological activities. Cinnamic acid and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chlorine atoms onto the phenyl ring can significantly modify the molecule's physicochemical properties and biological activity, making this compound a subject of interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on providing detailed information for research and development purposes.

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, attached to a propenoic acid moiety. The geometry of the double bond determines whether the isomer is the (E) or (Z) form.

Table 1: Structural Identifiers for (E)- and (Z)-2,4-Dichlorocinnamic Acid

| Identifier | (E)-2,4-Dichlorocinnamic acid | (Z)-2,4-Dichlorocinnamic acid |

| IUPAC Name | (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O[2] | C1=CC(=C(C=C1Cl)Cl)/C=C\C(=O)O[1] |

| InChI | InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+[2] | InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2-[1] |

| InChIKey | MEBWABJHRAYGFW-DUXPYHPUSA-N[2] | MEBWABJHRAYGFW-RQOWECAXSA-N[1] |

| CAS Number | 1201-99-6 | 20595-46-4[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of (E)- and (Z)-2,4-Dichlorocinnamic Acid

| Property | (E)-2,4-Dichlorocinnamic acid | (Z)-2,4-Dichlorocinnamic acid |

| Molecular Formula | C₉H₆Cl₂O₂[2] | C₉H₆Cl₂O₂[1][3] |

| Molecular Weight | 217.05 g/mol [2] | 217.05 g/mol [3] |

| Appearance | White to Almost white powder to crystal | Data not available |

| Melting Point | 233-235 °C | Data not available |

| Boiling Point (Predicted) | 359.4 ± 27.0 °C | Data not available |

| pKa (Predicted) | 4.17 ± 0.13 | Data not available |

| Solubility | Insoluble in water; soluble in ethanol and ethyl acetate | Data not available |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals for the three protons on the dichlorinated phenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). The splitting pattern will be complex due to the substitution pattern.

-

Vinylic Protons: Two doublets corresponding to the protons on the carbon-carbon double bond are expected. For the (E)-isomer, the coupling constant (J) is typically larger (~16 Hz) compared to the (Z)-isomer (~12 Hz).

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 165-175 ppm.

-

Vinylic Carbons: Two signals for the carbons of the double bond are expected in the range of δ 115-145 ppm.

-

Aromatic Carbons: Signals for the six carbons of the dichlorinated phenyl ring are expected in the aromatic region (δ 120-140 ppm), including two signals for the carbons bearing the chlorine atoms which will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad band from the carboxylic acid O-H group is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

-

C=C Stretch: A medium intensity band for the alkene C=C stretch is expected around 1620-1640 cm⁻¹.

-

C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 216, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

-

Fragmentation: Common fragmentation patterns would include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the propenoic acid chain.

Experimental Protocols for Synthesis

Two common methods for the synthesis of cinnamic acid derivatives are the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Detailed Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5-2.0 moles), and anhydrous sodium acetate (1.0 mole).

-

Reaction: Heat the mixture to 180°C and maintain this temperature with constant stirring for 5-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to approximately 100°C and pour it into a large volume of water to hydrolyze the excess acetic anhydride.

-

Boil the aqueous mixture for a short period to ensure complete hydrolysis.

-

If unreacted aldehyde is present, perform a steam distillation to remove it.

-

Cool the solution, and the crude this compound will precipitate.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.

-

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Detailed Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorobenzaldehyde (1 mole) and malonic acid (1.1 moles) in a suitable solvent such as pyridine.

-

Catalyst: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound via Knoevenagel-Doebner condensation.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of cinnamic acid derivatives has been shown to possess a range of biological activities. The mechanisms of action are generally attributed to their antioxidant, anti-inflammatory, and direct antimicrobial properties.

Antimicrobial Activity: Cinnamic acid and its derivatives are known to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular contents. They can also inhibit essential microbial enzymes, such as ATPases, thereby interfering with cellular energy metabolism. The presence of chlorine atoms on the phenyl ring is often associated with enhanced antimicrobial activity.

Anticancer Activity: Some cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the modulation of cell cycle progression.

Signaling Pathway Interactions (General for Cinnamic Acid Derivatives): Research on various cinnamic acid derivatives has implicated their interaction with several key signaling pathways, including:

-

NF-κB Signaling Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis, has been observed.

-

PI3K/Akt Signaling Pathway: Some derivatives have been found to interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival.

It is important to note that the specific effects and the potency of these interactions are highly dependent on the substitution pattern of the cinnamic acid derivative. Further research is required to elucidate the specific signaling pathways modulated by this compound and to determine its therapeutic potential.

Conclusion

This compound is a versatile chemical compound with potential applications in various fields, including medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and synthetic methodologies. While the biological activities of the broader class of cinnamic acids are well-documented, further investigation into the specific mechanisms of action and signaling pathway interactions of this compound is warranted to fully explore its therapeutic potential. The experimental protocols and data presented herein serve as a valuable resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid, including its IUPAC name, synonyms, and relevant chemical data. The guide also details a general experimental protocol for its synthesis and discusses the known biological activities of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid .

Synonyms:

While specific synonyms for the (Z)-isomer are not widely documented, based on common naming conventions for cinnamic acid derivatives, likely synonyms include:

-

(Z)-2,4-Dichlorocinnamic acid

-

cis-3-(2,4-dichlorophenyl)acrylic acid

-

cis-2,4-Dichlorocinnamic acid

Data Presentation:

| Property | Value |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| CAS Number | 20595-45-3 |

| Appearance | White crystals |

| Melting Point | 87-94 ºC |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 215.9744848 Da |

| Monoisotopic Mass | 215.9744848 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 13 |

Data for (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1][2][3][4]

Experimental Protocols: Synthesis

The synthesis of (Z)-alkenes can be challenging due to the thermodynamic stability of the corresponding (E)-isomer. The Wittig reaction, utilizing non-stabilized ylides, is a well-established method for the stereoselective synthesis of (Z)-alkenes.[5] A general protocol for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via a Wittig-type reaction is detailed below.

Protocol: Synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via Wittig Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

-

(Triphenylphosphoranylidene)acetic acid ethyl ester (or a similar stabilized ylide that can be hydrolyzed)

-

2,4-Dichlorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the prepared ylide solution at 0°C.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

-

Work-up and Ester Hydrolysis:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Add an aqueous solution of NaOH and heat the mixture to reflux to hydrolyze the ethyl ester to the carboxylic acid.

-

After cooling, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

Acidify the aqueous layer with HCl to precipitate the crude (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

-

-

Purification:

-

Collect the crude product by vacuum filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Alternatively, purify the crude product by flash column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and stereochemistry of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The coupling constant of the vinyl protons in the ¹H NMR spectrum can help determine the (Z)-configuration.

-

Biological Activity and Potential Applications

While specific studies on the biological activity of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid are limited, the broader classes of dichlorophenyl derivatives and cinnamic acids have been investigated for various therapeutic and agricultural applications.

Potential Biological Activities:

-

Anti-inflammatory: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Anticancer: Several dichlorophenyl-containing compounds have demonstrated anticancer properties.[8] Their mechanisms can involve the inhibition of signaling pathways crucial for cancer cell growth and survival.[8]

-

Antimicrobial: Cinnamic acid and its derivatives have shown a range of antimicrobial activities.

-

Herbicidal: Chloroderivatives of phenoxyacetic acid are used as herbicides.[9] Some dichlorophenyl compounds have also been investigated for their herbicidal effects.[10]

The biological activity of these compounds is highly dependent on their specific structure, including the substitution pattern on the phenyl ring and the stereochemistry of the prop-2-enoic acid moiety. Further research is needed to elucidate the specific biological profile of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

Mandatory Visualizations

Diagram of the Wittig Reaction Workflow:

The following diagram illustrates the general workflow for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via the Wittig reaction.

Caption: General workflow for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

References

- 1. GSRS [precision.fda.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. TRANS-2,4-DICHLOROCINNAMIC ACID | 20595-45-3 [amp.chemicalbook.com]

- 4. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 10. ppor.az [ppor.az]

An In-depth Technical Guide on 2,4-Dichlorocinnamic Acid: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 2,4-Dichlorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a derivative of cinnamic acid characterized by the presence of two chlorine atoms on the phenyl ring. The precise molecular weight and formula are fundamental for experimental design, stoichiometric calculations, and analytical interpretations.

The key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂O₂[1][2] |

| Molecular Weight | 217.05 g/mol [1][2] |

This information is consistent for both the (Z)- and (E)- stereoisomers of the compound.[1][2]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.

Experimental Considerations

Due to the specific request focusing on molecular weight and formula, detailed experimental protocols for synthesis or analysis are not included here. However, researchers working with this compound would typically verify its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the position of the chlorine substituents and the stereochemistry of the double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid and the carbon-carbon double bond.

Each of these experimental methods would require a detailed protocol specifying sample preparation, instrument parameters, and data analysis procedures.

References

The Putative Mechanism of Action of 2,4-Dichlorocinnamic Acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2,4-Dichlorocinnamic acid (2,4-DCCA) is limited in publicly available literature. This guide provides a comprehensive overview of the probable mechanisms of action of 2,4-DCCA by synthesizing information from studies on the broader class of cinnamic acid derivatives, including other halogenated analogs. The presented data and pathways are illustrative and intended to guide future research.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and spices. They have garnered significant attention in the scientific community due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, offers a versatile scaffold for chemical modification to enhance its therapeutic potential.

This compound (2,4-DCCA) is a synthetic derivative of cinnamic acid characterized by the presence of two chlorine atoms on the phenyl ring. While specific research on 2,4-DCCA is not extensive, the known structure-activity relationships of cinnamic acid derivatives suggest that the dichlorination pattern likely modulates its biological effects. This technical guide aims to provide a detailed exploration of the potential mechanisms of action of 2,4-DCCA in biological systems, drawing upon the established knowledge of related cinnamic acid compounds.

Core Putative Mechanisms of Action

Based on the activities of related compounds, the biological effects of 2,4-DCCA are likely multifaceted, primarily impacting cancer cells through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery.

Anticancer Activity

Cinnamic acid derivatives have consistently demonstrated cytotoxic effects against a variety of cancer cell lines. The introduction of halogen atoms, such as chlorine, into the molecular structure has been shown to enhance antibacterial and, potentially, anticancer activity.

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Cinnamic acid derivatives have been shown to induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This is often associated with a disruption of the mitochondrial membrane potential and alterations in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio).

-

Extrinsic Pathway: Some derivatives can activate death receptors on the cell surface, such as TNF Receptor 1 (TNFR1), leading to the activation of a caspase cascade (caspase-8 and -3), ultimately resulting in apoptosis.

Cinnamic acid derivatives have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G1 and G2/M phases. This arrest prevents cancer cells from proceeding with DNA replication and division. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Enzyme and Transporter Inhibition

The chemical structure of cinnamic acid derivatives makes them suitable candidates for interacting with the active or allosteric sites of various enzymes and transporters.

Many cancer cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate. To avoid intracellular acidification, cancer cells upregulate monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export lactate. Cinnamic acid derivatives are known inhibitors of MCTs. By blocking these transporters, they can lead to intracellular lactate accumulation, a drop in pH, and subsequent metabolic crisis and cell death. Given that other cinnamic acid derivatives inhibit MCTs, it is plausible that 2,4-DCCA also targets these transporters.

Derivatives of cinnamic acid have been shown to inhibit a range of other enzymes, including:

-

Tyrosinase: An enzyme involved in melanin synthesis.

-

α-Glucosidase: An enzyme involved in carbohydrate digestion.

-

Protein Kinases: Enzymes that play crucial roles in cell signaling and proliferation.

The specific inhibitory profile of 2,4-DCCA against these and other enzymes warrants further investigation.

Quantitative Data on Related Cinnamic Acid Derivatives

While specific quantitative data for 2,4-DCCA is scarce, the following table summarizes the cytotoxic activities of other cinnamic acid derivatives against various cancer cell lines, providing a comparative context for the potential potency of 2,4-DCCA.

| Compound | Cancer Cell Line | Assay | IC50 Value |

| Cinnamic acid | Human melanoma (HT-144) | MTT | 2.4 mM[1] |

| Cinnamic acid | Human glioblastoma, prostate, and lung carcinoma | Not specified | 1.0 - 4.5 mM |

| Cinnamic acid amides/esters | HeLa, K562, Fem-x, MCF-7 | MTT | 42 - 166 µM[2][3] |

| 3,4-Dichlorocinnamanilides | Staphylococcus aureus | Not specified | Submicromolar activity[4] |

| Cinnamic acid derivative (Compound 5) | A-549 (lung cancer) | MTT | 10.36 µM[5] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the biological activities of compounds like 2,4-DCCA.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2,4-DCCA (e.g., 0.1 to 500 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat them with 2,4-DCCA at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

While direct evidence is limited, the existing literature on cinnamic acid derivatives strongly suggests that this compound likely exerts its biological effects through a combination of mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of key enzymes and transporters like MCTs. The dichlorination at positions 2 and 4 of the phenyl ring is expected to modulate its potency and specificity.

To fully elucidate the mechanism of action of 2,4-DCCA, further research is imperative. Future studies should focus on:

-

Quantitative Bioactivity Screening: Determining the IC50 values of 2,4-DCCA against a panel of cancer cell lines and specific molecular targets (e.g., MCT1, MCT4, various kinases).

-

Mechanistic Studies: Investigating the specific signaling pathways modulated by 2,4-DCCA, including the key proteins involved in apoptosis and cell cycle regulation.

-

In Vivo Efficacy: Evaluating the antitumor effects of 2,4-DCCA in preclinical animal models.

Such studies will be crucial in determining the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

The Therapeutic Potential of 2,4-Dichlorocinnamic Acid: A Technical Guide for Drug Discovery

An In-Depth Exploration of a Promising Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of various cinnamic acid derivatives. However, specific preclinical and mechanistic studies on 2,4-Dichlorocinnamic acid are notably scarce. This guide, therefore, extrapolates its potential therapeutic applications based on the established activities of structurally related mono- and di-chlorinated cinnamic acid analogues. All data and pathways presented should be considered in this context, highlighting areas for future research into the specific properties of the 2,4-dichloro isomer.

Executive Summary

Cinnamic acid and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, particularly chlorine, onto the phenyl ring has been shown to modulate the biological efficacy of these molecules. This technical guide focuses on the potential therapeutic applications of this compound, a molecule that, while currently under-researched, holds promise based on the activities of its chemical congeners. This document summarizes the known biological effects of related chlorinated cinnamic acids, details relevant signaling pathways, provides established experimental protocols for their evaluation, and presents quantitative data to inform future research and development efforts.

Potential Therapeutic Applications

Based on the activities of other chlorinated cinnamic acid derivatives, this compound is hypothesized to have potential in the following therapeutic areas:

-

Oncology: As an anticancer agent, potentially through the induction of apoptosis and cell cycle arrest.

-

Infectious Diseases: As an antimicrobial agent against a range of bacterial and fungal pathogens.

-

Metabolic Disorders: Through the inhibition of key metabolic enzymes and transporters.

Anticancer Potential: Insights from Related Compounds

Derivatives of cinnamic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of critical cellular processes leading to cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest

Studies on related compounds, such as 2-chlorocinnamic acid derivatives, suggest that they can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[1][2] Cinnamic acid itself has been shown to induce apoptosis in human melanoma cells, associated with DNA damage and inhibition of DNA synthesis.[2]

The apoptotic cascade initiated by these compounds is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Cell cycle arrest is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of Monocarboxylate Transporters (MCTs)

A key feature of many cancer cells is their reliance on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. This export is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3][4]

Cinnamic acid derivatives, including α-cyano-4-hydroxycinnamic acid (CHC), are known inhibitors of MCTs.[5][6] By blocking these transporters, it is hypothesized that this compound could lead to intracellular lactate accumulation, a drop in pH, and subsequent inhibition of glycolysis, effectively starving the cancer cells of energy and inducing cell death.[7] Novel derivatives of cyanocinnamic acid have shown potent dual inhibition of MCT1 and MCT4 in the nanomolar range.[8]

Quantitative Data: Anticancer Activity of Related Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activity of various cinnamic acid derivatives against different cancer cell lines. It is important to note the absence of specific data for this compound.

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| Cinnamic Acid | Human Melanoma (HT-144) | 2400 | [2] |

| Representative Cinnamic Acid Esters and Amides | Various (HeLa, K562, Fem-x, MCF-7) | 42 - 166 | [1][9] |

Antimicrobial Potential

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[10] Halogenation of the phenyl ring can enhance this activity.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of cinnamic acid derivatives is believed to be the disruption of microbial cell membranes. For antifungal activity, a prominent proposed mechanism for chlorocinnamic acid derivatives is the inhibition of the fungal enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data: Antimicrobial Activity of Related Chlorinated Cinnamic Acids

The table below presents the Minimum Inhibitory Concentration (MIC) values for 4-chlorocinnamic acid and its derivatives against various microorganisms. Data for this compound is not currently available.

| Compound | Test Organism | MIC (µM) | Reference |

| 4-Chlorocinnamic acid | Bacillus subtilis | 708 | [11] |

| 4-Chlorocinnamic acid | Escherichia coli | 708 | [11] |

| Methoxyethyl 4-chlorocinnamate | Candida species | 130 | [12][13] |

| Perillyl 4-chlorocinnamate | Candida species | 24 | [12][13] |

| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. (HLAR & VRE) | 2-4 µg/mL | [14] |

Enzyme Inhibition

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is of interest for treating hyperpigmentation disorders and in the cosmetics industry. Studies have shown that 4-chlorocinnamic acid can inhibit tyrosinase.[15]

Quantitative Data: Enzyme Inhibition by a Related Chlorinated Cinnamic Acid

| Compound | Enzyme | Inhibition Type | IC50 Value | Reference |

| 4-Chlorocinnamic acid | Tyrosinase | Not specified | Not specified, but inhibitory effect shown | [15] |

Signaling Pathways and Experimental Workflows

Visualizing Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on data from related compounds.

References

- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. explorationpub.com [explorationpub.com]

- 5. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Profile of 2,4-Dichlorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a compound of interest in biochemical and pharmacological research. In-vitro studies have begun to elucidate its potential as an enzyme inhibitor with possible applications in various fields. This technical guide provides a comprehensive overview of the existing in-vitro research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms of action. The information is intended to serve as a foundational resource for researchers exploring the therapeutic and industrial potential of this molecule.

Enzyme Inhibition

The most well-documented in-vitro activity of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Inhibition Data

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through various studies. The following table summarizes the key inhibitory parameters.

| Enzyme Activity | IC50 Value (mM) | Inhibition Constant (Ki) (mM) | Mechanism of Inhibition | Reference |

| Monophenolase | - | - | Extends lag time by >30.4% | [1] |

| Diphenolase | 0.295 | 0.159 | Reversible and Uncompetitive | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, followed by the various concentrations of this compound solution.

-

Add the mushroom tyrosinase solution to each well and pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

A control reaction should be prepared containing the enzyme and buffer but no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Immediately monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

-

Signaling Pathway

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring with a three-carbon acrylic acid side chain, represent a cornerstone in the fields of natural product chemistry, pharmacology, and synthetic organic chemistry. From their initial discovery in natural sources to their current role as versatile scaffolds in drug development, the journey of these compounds is one of rich scientific exploration. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted cinnamic acids, detailing seminal synthetic methodologies, presenting key quantitative data on their biological activities, and illustrating the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Isolates to Synthetic Analogs

The story of cinnamic acid and its derivatives begins with their isolation from natural sources. Cinnamic acid itself was first isolated from cinnamon oil. The exploration of related compounds in the 19th and 20th centuries led to the discovery of a diverse family of substituted cinnamic acids in various plants, where they play crucial roles in biosynthesis and defense mechanisms.

One of the most prominent naturally occurring derivatives, ferulic acid , was first isolated in 1866 by Austrian chemists H. Hlasiwetz and L. Barth. Its name is derived from the genus Ferula (giant fennel), from which it was extracted. Another key derivative, caffeic acid , is widely distributed in plants and is an intermediate in the biosynthesis of lignin. Similarly, p-coumaric acid is a major natural phenolic compound. The structural elucidation of these compounds paved the way for understanding their biosynthetic pathways and their significant biological activities, which spurred the development of synthetic methods to access these and other novel derivatives.

Foundational Synthetic Methodologies: Experimental Protocols

The ability to synthesize substituted cinnamic acids in the laboratory has been pivotal for their study and application. Several classical and modern organic reactions have been employed and optimized for this purpose.

The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Perkin Reaction:

-

Reactants: Benzaldehyde, Acetic Anhydride, Sodium Acetate (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Heat the mixture in an oil bath at 180°C for 5 hours.

-

Allow the mixture to cool slightly and then pour it into 100 mL of water.

-

Boil the mixture for 20 minutes to hydrolyze the excess acetic anhydride.

-

Add a solution of sodium carbonate until the solution is alkaline to litmus paper to remove any unreacted benzaldehyde.

-

Filter the solution to remove any impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

-

Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain pure trans-cinnamic acid.

-

-

Expected Yield: 70-75%.

The Knoevenagel Condensation

The Knoevenagel condensation, and its Doebner modification, offers a versatile and often higher-yielding alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Detailed Experimental Protocol for the Synthesis of Ferulic Acid via Knoevenagel Condensation:

-

Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Malonic Acid, Pyridine, Piperidine.

-

Procedure:

-

In a round-bottom flask, dissolve vanillin (15.2 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in 50 mL of pyridine.

-

Add a few drops of piperidine as a catalyst.

-

Heat the mixture at 100°C for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

A precipitate of ferulic acid will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure ferulic acid.

-

-

Expected Yield: 85-90%.

The Heck Reaction

The Heck reaction is a modern palladium-catalyzed cross-coupling reaction that provides a powerful method for the synthesis of substituted alkenes, including cinnamic acid derivatives. It typically involves the reaction of an aryl halide with an alkene in the presence of a base and a palladium catalyst.

Detailed Experimental Protocol for the Synthesis of a Substituted Cinnamic Acid Ester via Heck Reaction:

-

Reactants: Aryl iodide (e.g., 4-iodophenol), Alkyl acrylate (e.g., ethyl acrylate), Palladium(II) acetate, Tri(o-tolyl)phosphine, Triethylamine.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (10 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add the alkyl acrylate (12 mmol) and triethylamine (15 mmol) followed by 20 mL of a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture at 80-100°C for 4-6 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Insights into Biological Activities

Substituted cinnamic acids exhibit a remarkable spectrum of biological activities. The nature and position of substituents on the phenyl ring play a crucial role in modulating their potency. The following tables summarize key quantitative data for some of the most studied derivatives.

Table 1: Anticancer Activity of Substituted Cinnamic Acid Derivatives (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ferulic Acid | LNCaP (Prostate) | 500 | [1] |

| Ferulic Acid | PC-3 (Prostate) | 300 | [1] |

| Ferulic Acid Derivative (FA-30) | Various | - | [1] |

| Caffeic Acid Phenethyl Ester (CAPE) | HT29 (Colon) | Varies | [2] |

| p-Coumaric Acid | HCT-15 (Colon) | 1400 | [3] |

| p-Coumaric Acid | HT-29 (Colon) | 1600 | [3] |

| Ferulic Acid Amide (FA10) | HT-29 (Colon) | 18 µg/mL | [4] |

| Ferulic Acid Ester (FE10) | HT-29 (Colon) | 19 µg/mL | [4] |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [5] |

Table 2: Antimicrobial Activity of Substituted Cinnamic Acid Derivatives (MIC values)

| Compound | Microorganism | MIC | Reference |

| Cinnamic Acid | S. aureus | 0.5 mg/mL | [6] |

| Cinnamic Acid | B. subtilis | 0.5 mg/mL | [6] |

| Methyl Cinnamate | B. subtilis | 2 mg/mL | [6] |

| 1-Cinnamoylpyrrolidine | Various bacteria | 0.5 mg/mL | [6] |

| Caffeic Acid Carvacrol Ester (DM2) | Gram-positive bacteria | >256 mg/L | [7] |

| o-Coumaric Acid Carvacrol Ester (DM8) | Gram-positive bacteria | >256 mg/L | [7] |

| N,N-diethylcinnamamide | A. niger | 0.89 µM | [8] |

| 2,3-dibromophenylpropanoic acid | A. niger | 0.79 µM | [8] |

| p-Coumaric Acid | E. coli | - | [9] |

| Caffeic Acid | M. tuberculosis | 64-512 µg/mL | [9] |

Table 3: Antioxidant Activity of Substituted Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay - IC50 values)

| Compound | IC50 | Reference |

| Cinnamic Acid | 0.18 µg/mL | [10] |

| Acetyl Cinnamic Acid Derivative | 0.16 µg/mL | [10] |

| Cinnamamide derivative (5c) | 56.35 µg/ml | [11] |

| Caffeic Acid | - | [12] |

| Ferulic Acid | - | [13] |

Modulation of Cellular Signaling Pathways

The diverse pharmacological effects of substituted cinnamic acids are underpinned by their ability to interact with and modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

Inhibition of the NF-κB Signaling Pathway by Ferulic Acid

Ferulic acid has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases.

Modulation of MAPK Signaling by Caffeic Acid

Caffeic acid and its derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[2][17][18]

Induction of Apoptosis by p-Coumaric Acid

p-Coumaric acid has demonstrated pro-apoptotic effects in cancer cells, often mediated through the intrinsic mitochondrial pathway.[3][19][20][21]

Conclusion and Future Directions

The discovery and historical development of substituted cinnamic acids illustrate a classic trajectory in medicinal chemistry, from the isolation of natural products to the synthesis of optimized analogs with potent and specific biological activities. The versatility of the cinnamic acid scaffold, coupled with an increasing understanding of its mechanisms of action, ensures its continued relevance in drug discovery and development. Future research will likely focus on the development of novel derivatives with enhanced bioavailability and target specificity, as well as their application in combination therapies for complex diseases such as cancer and chronic inflammatory conditions. The rich history of these compounds provides a solid foundation for their future as important therapeutic agents.

References

- 1. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]

- 12. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Ferulic acid attenuates non-alcoholic steatohepatitis by reducing oxidative stress and inflammation through inhibition of the ROCK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lupinepublishers.com [lupinepublishers.com]

- 17. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]

- 18. Effects of caffeic acid phenethyl ester use and inhibition of p42/44 MAP kinase signal pathway on caveolin 1 gene expression and antioxidant system in chronic renal failure model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

2,4-Dichlorocinnamic Acid: A Technical Guide to Safety, Toxicity, and Handling

Disclaimer: This document provides a summary of the currently available safety and handling information for 2,4-Dichlorocinnamic acid. It is intended for use by qualified professionals, including researchers, scientists, and drug development experts. A critical data gap exists in the public domain regarding the quantitative toxicity of this specific compound. The toxicological properties have not been fully investigated.[1] Therefore, this substance should be handled with the utmost caution, assuming it to be hazardous. All handling and experimental procedures should be conducted based on a thorough risk assessment specific to the planned usage.

Introduction

This compound is a chlorinated derivative of cinnamic acid. Its specific toxicological profile, including acute toxicity, chronic effects, and pharmacokinetic properties, is not well-documented in publicly accessible scientific literature or safety data sheets. This guide consolidates the available information and provides general protocols and safety recommendations based on its chemical class and the limited data available.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical. The GHS classification indicates that it is an irritant to the skin and eyes and may cause respiratory irritation.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[1] |

Source: Fisher Scientific SDS[1], TCI Chemicals SDS[2]

Hazard Pictograms:

Physical and Chemical Properties

Limited information is available on the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value |

| Synonyms | 3-(2,4-Dichlorophenyl)-2-Propenoic Acid[1] |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 233-235 °C (lit.) |

Sources: ChemicalBook[3], Fisher Scientific SDS[1]

Toxicological Data

A critical lack of quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound exists in the public domain. The statement "The toxicological properties have not been fully investigated" is explicitly mentioned in safety documentation.[1]

For context, data for the related but structurally different compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), shows a range of acute oral LD50 values in rats from 375 mg/kg to 1090 mg/kg, depending on the salt/ester form.[4][5] However, this information should not be directly extrapolated to this compound.

Handling and Personal Protective Equipment (PPE)

Given the classification as a skin and eye irritant and the unknown comprehensive toxicological profile, stringent safety precautions are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[2]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.[2]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1] |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

Source: Fisher Scientific SDS[1], TCI Chemicals SDS[2]

Experimental Protocols

No specific experimental protocols for the toxicological evaluation of this compound were found in the reviewed literature. For a compound with unknown toxicity, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would typically be followed to establish a toxicological profile.

General Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423):

Caption: General workflow for an acute oral toxicity study.

Potential Signaling Pathways

The mechanisms of irritation for this compound are not elucidated. However, skin and eye irritation often involve the activation of inflammatory pathways in epithelial cells upon chemical exposure. A hypothetical pathway is depicted below.

Caption: Hypothetical pathway for chemical-induced skin irritation.

Logical Workflow for Safe Handling

A logical workflow should be followed when planning any work with this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. TRANS-2,4-DICHLOROCINNAMIC ACID | 1201-99-6 [amp.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 2,4-Dichlorocinnamic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

This compound is a derivative of cinnamic acid with two chlorine atoms substituted on the phenyl ring. The structure and basic properties are fundamental for the interpretation of its spectroscopic data.

| Property | Value |

| Chemical Formula | C₉H₆Cl₂O₂[1][2] |

| Molecular Weight | 217.05 g/mol [1][2] |

| IUPAC Name | (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1] |

| CAS Number | 20595-45-3 (for the (Z)-isomer)[2] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.95 | Doublet | 1H | Vinyl proton (-CH=) |

| ~7.70 | Doublet | 1H | Aromatic proton |

| ~7.50 | Doublet of doublets | 1H | Aromatic proton |

| ~7.35 | Doublet | 1H | Aromatic proton |

| ~6.50 | Doublet | 1H | Vinyl proton (=CH-) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~167 | Carboxylic acid carbon (C=O) |

| ~141 | Vinyl carbon (-CH=) |

| ~136 | Aromatic carbon (C-Cl) |

| ~135 | Aromatic carbon (C-Cl) |

| ~132 | Aromatic carbon (ipso) |

| ~130 | Aromatic carbon (CH) |

| ~129 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

| ~122 | Vinyl carbon (=CH-) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1630 | Medium | C=C stretch (Vinyl) |

| ~1580, ~1470 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~820 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~770 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 216/218/220 | High | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 199/201/203 | Medium | [M-OH]⁺ |

| 171/173/175 | Medium | [M-COOH]⁺ |

| 136/138 | Low | [C₇H₄Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.

-

Data Acquisition:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: 40-400 amu

-

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationships between the different analytical techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the molecule and the information from each spectroscopic technique.

References

Methodological & Application

Synthesis of 2,4-Dichlorocinnamic Acid from 2,4-Dichlorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichlorocinnamic acid from 2,4-dichlorobenzaldehyde. Two primary, reliable methods are presented: the Perkin reaction and the Knoevenagel-Doebner condensation. This guide includes comprehensive procedural details, expected outcomes, and characterization data to support researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence of the dichloro-substituted phenyl ring and the reactive carboxylic acid and alkene moieties make it a versatile building block for further chemical transformations. The successful synthesis of this compound is a key step in many research and development pipelines. This document outlines two established methods for its preparation from the readily available 2,4-dichlorobenzaldehyde.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approx. 208-214 °C (based on related compounds)[2] |

| Solubility | Soluble in ethanol, ethyl acetate; sparingly soluble in water |

Synthetic Protocols

Two primary methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel-Doebner condensation. The choice of method may depend on available reagents, desired purity, and reaction scale.

Method 1: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid.[3][4] This reaction typically requires high temperatures.

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound

Caption: Perkin reaction for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-2.5 equivalents), and freshly fused, anhydrous sodium acetate (1.5 equivalents).

-

Reaction: Heat the reaction mixture in an oil bath to 180°C and maintain this temperature with vigorous stirring for 5-8 hours.

-

Work-up and Isolation:

-